ACT-051
Description
The only direct reference to ACT-051 appears in , where it is listed as a policy reference number (this compound) for environmental analysis in the Town of Brighton, unrelated to chemistry or drug development .
Properties
Molecular Formula |
C24H24FN5O5 |
|---|---|
Molecular Weight |
481.4844 |
IUPAC Name |
6-((5S)-5-(3-(((1S)-9-fluoro-4-oxo-1,2,9,9a-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)amino)propyl)-2-oxooxazolidin-3-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
InChI |
InChI=1S/C24H24FN5O5/c25-15-5-3-13-4-8-20(32)30-11-16(21(15)22(13)30)26-9-1-2-14-10-29(24(33)35-14)18-7-6-17-23(27-18)28-19(31)12-34-17/h3-8,14-16,21,26H,1-2,9-12H2,(H,27,28,31)/t14-,15?,16+,21?/m0/s1 |
InChI Key |
CJVJULWECVMUGG-SDMXJPDVSA-N |
SMILES |
O=C1N2C3=C(C=CC(F)C3[C@H](NCCC[C@@H]4OC(N(C5=NC(NC(CO6)=O)=C6C=C5)C4)=O)C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-051; ACT 051; ACT051; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
No evidence directly compares ACT-051 to structurally or functionally analogous compounds. However, general guidelines for comparing compounds can be inferred from the evidence:
a. Structural/Functional Similarity
- emphasizes comparing compounds based on structural (e.g., metal substitution) or functional (e.g., shared applications) criteria . For example, if this compound were a metal complex, comparisons might involve substituting its central metal ion (e.g., cobalt vs. nickel) and analyzing resulting properties.
- highlights the need for rigorous experimental reproducibility, including control parameters and statistical error analysis . This would apply to comparative studies of solubility, stability, or efficacy.
b. Data Presentation
- and 11 stress the importance of tables and figures to contrast physicochemical properties (e.g., molecular weight, logP, IC50 values) . A hypothetical comparison table might include:
| Compound | Molecular Weight (g/mol) | LogP | IC50 (nM) | Target Protein |
|---|---|---|---|---|
| This compound | Data unavailable | — | — | — |
| Compound X | 450.3 | 3.2 | 12.5 | Protein A |
| Compound Y | 398.7 | 2.8 | 8.9 | Protein B |
- requires spectral data (e.g., NMR, XRD) and purity metrics for new compounds , which would be essential for validating structural differences.
c. Research Findings
- outlines methodologies for synthesizing comparative research, such as identifying gaps in existing literature or contrasting mechanistic studies . For example, if this compound were a kinase inhibitor, comparisons might focus on binding affinity or selectivity relative to FDA-approved inhibitors.
Critical Limitations
- Lack of Compound-Specific Data: None of the evidence describes this compound’s structure, synthesis, or biological activity. The query’s requirements (data tables, research findings) cannot be fulfilled without this information.
- Generic Guidelines : While the evidence provides robust frameworks for writing comparative studies (e.g., ), these are procedural rather than substantive.
Recommendations
To address the query effectively, the following steps would be necessary:
Clarify this compound’s Identity : Determine whether this compound is a chemical compound, policy code, or other entity.
Obtain Compound-Specific Data : Access peer-reviewed studies or patents detailing this compound’s structure, synthesis, and biological activity.
Identify Comparators : Select compounds with shared targets, mechanisms, or structural motifs using databases like PubChem or ChEMBL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
